molecular formula C19H29ClN2O6 B6012484 1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B6012484
M. Wt: 416.9 g/mol
InChI Key: POKKXQZCZUAXFX-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a chlorinated phenoxy group and an ethoxyethyl chain, combined with oxalic acid.

Preparation Methods

The synthesis of 1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol.

    Ethoxylation: The chlorinated phenol is then reacted with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol.

    Piperazine Substitution: The ethoxy intermediate is further reacted with 1-(2-chloroethyl)-4-methylpiperazine to yield the final product.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine include:

    1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine: Lacks the dimethyl groups on the phenoxy ring.

    1-[2-[2-(4-Bromo-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine: Contains a bromine atom instead of chlorine.

    1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine: Has an ethyl group on the piperazine ring instead of a methyl group.

The uniqueness of 1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O2.C2H2O4/c1-14-12-16(13-15(2)17(14)18)22-11-10-21-9-8-20-6-4-19(3)5-7-20;3-1(4)2(5)6/h12-13H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKKXQZCZUAXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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